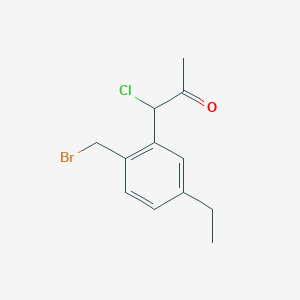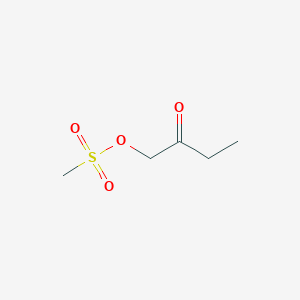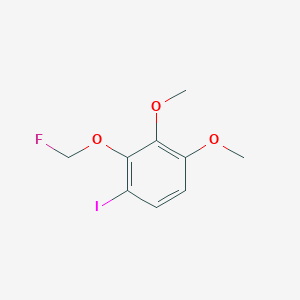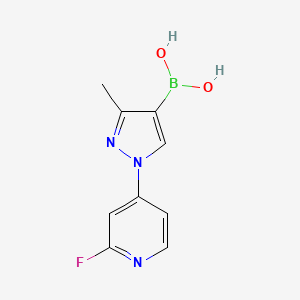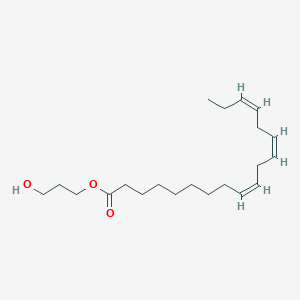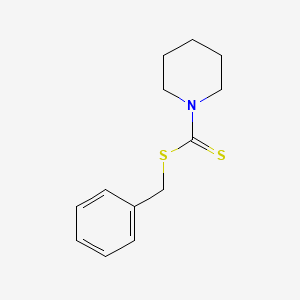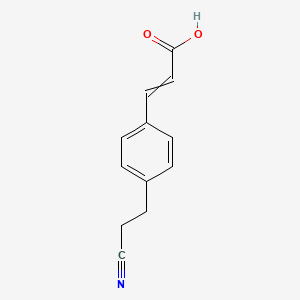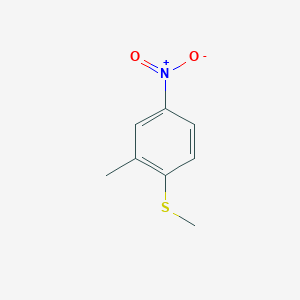
2-Methyl-1-(methylsulfanyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-methyl-1-(methylthio)-4-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a methylthio group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-methyl-1-(methylthio)-4-nitro- typically involves the nitration of 2-methyl-1-(methylthio)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-methyl-1-(methylthio)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Substitution: Electrophiles like halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 2-methyl-1-(methylthio)-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 2-methyl-1-(methylthio)-4-nitro- depends on its chemical structure. The nitro group is electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity. The methylthio group can participate in various chemical reactions, including oxidation and substitution, altering the compound’s overall behavior. The molecular targets and pathways involved in its action are specific to the context in which it is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methoxy-2-(methylthio)-
- Benzene, 1-methoxy-4-(methylthio)-
- Benzene, (methylthio)-
Uniqueness
Benzene, 2-methyl-1-(methylthio)-4-nitro- is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
100949-45-9 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-methyl-1-methylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO2S/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3 |
InChI Key |
AORBFEJXQFEZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


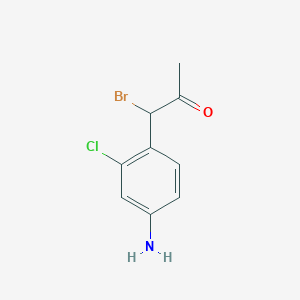
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B14066912.png)

